molecular formula C5H9F3N4S B12326798 [3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine

[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine

Cat. No.: B12326798
M. Wt: 214.21 g/mol
InChI Key: ALFULMJIESUBJI-UHFFFAOYSA-N
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Description

[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine: is a complex organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a tetrahydropyrazinyl ring, which is further linked to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine typically involves multi-step organic reactions. One common method includes the trifluoromethylthiolation of aromatic compounds followed by subsequent reactions to introduce the hydrazine group. For instance, trifluoromethyl aryl sulfoxides can be synthesized by trifluoromethylthiolation of arenes using a modified Billard reagent and subsequent oxidation with hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine hydrate for nucleophilic addition, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include trifluoromethylsulfanyl-substituted sulfoxides, sulfones, and various hydrazine derivatives. These products can have significant applications in different fields of research.

Scientific Research Applications

[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine: has a wide range of scientific research applications:

Comparison with Similar Compounds

[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its combined structural features, which provide a distinct set of chemical and biological properties that can be leveraged in various research applications.

Properties

Molecular Formula

C5H9F3N4S

Molecular Weight

214.21 g/mol

IUPAC Name

[3-(trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine

InChI

InChI=1S/C5H9F3N4S/c6-5(7,8)13-4-2-10-1-3(11-4)12-9/h4,10H,1-2,9H2,(H,11,12)

InChI Key

ALFULMJIESUBJI-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(CN1)NN)SC(F)(F)F

Origin of Product

United States

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